Cct196969

Catalog No.
S548105
CAS No.
1163719-56-9
M.F
C27H24FN7O3
M. Wt
513.52
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cct196969

CAS Number

1163719-56-9

Product Name

Cct196969

IUPAC Name

1-(5-tert-butyl-2-phenylpyrazol-3-yl)-3-[2-fluoro-4-[(3-oxo-4H-pyrido[2,3-b]pyrazin-8-yl)oxy]phenyl]urea

Molecular Formula

C27H24FN7O3

Molecular Weight

513.52

InChI

InChI=1S/C27H24FN7O3/c1-27(2,3)21-14-22(35(34-21)16-7-5-4-6-8-16)32-26(37)31-19-10-9-17(13-18(19)28)38-20-11-12-29-25-24(20)30-15-23(36)33-25/h4-15H,1-3H3,(H,29,33,36)(H2,31,32,37)

InChI Key

KYYKGSDLXXKQCR-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=NN(C(=C1)NC(=O)NC2=C(C=C(C=C2)OC3=C4C(=NC=C3)NC(=O)C=N4)F)C5=CC=CC=C5

Solubility

Soluble in DMSO, not in water

Synonyms

CCT196969; CCT-196969; CCT 196969.

Description

The exact mass of the compound Cct196969 is 513.19247 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Inhibition of Multiple Signaling Pathways

  • Pan-RAF and SRC Family Kinase (SFK) Inhibitor: Unlike some BRAF inhibitors that only target specific mutations, CCT196969 acts as a pan-RAF inhibitor. This means it can target multiple proteins in the RAF family, including BRAF, CRAF, and RAF kinases, along with kinases in the SRC family []. This broader targeting strategy disrupts various cellular signaling pathways crucial for melanoma cell growth and survival [].

Effectiveness Against BRAF-Mutated Melanoma

  • Targeting Mutant BRAF: Mutations in the BRAF gene are prevalent in melanoma. CCT196969 demonstrates efficacy against melanoma cell lines harboring BRAF mutations, particularly BRAF V600E, a common mutation []. Studies show it inhibits BRAF activity at a lower concentration compared to other RAF kinases [].

Potential to Overcome BRAF Inhibitor Resistance

  • Overcoming Resistance: Melanoma can develop resistance to BRAF inhibitor therapy. Research suggests CCT196969 may be effective against BRAF inhibitor-resistant melanoma cells []. It achieves this by targeting additional signaling pathways besides the MAPK pathway typically targeted by BRAF inhibitors [].

CCT196969 is a small molecule compound classified as a pan-RAF inhibitor, primarily targeting the RAF family of kinases, which includes BRAF, CRAF, and ARAF. This compound was developed to overcome the limitations of earlier RAF inhibitors, particularly in the context of treating cancers with mutations in the BRAF gene, such as melanoma. CCT196969 shows promise in inhibiting both the wild-type and mutant forms of BRAF, thus providing a broader therapeutic window against various oncogenic signaling pathways associated with these kinases .

CCT196969 acts as a multi-kinase inhibitor, targeting RAF kinases (BRAF, CRAF) and SRC family kinases (SFKs) [, ]. These kinases are involved in the mitogen-activated protein kinase (MAPK) and STAT3 signaling pathways, which play a crucial role in cell proliferation, survival, and migration []. By inhibiting these kinases, CCT196969 disrupts these pathways, leading to the suppression of tumor cell growth and survival [].

Studies have shown that CCT196969 effectively reduces the phosphorylation of ERK, MEK, and STAT3 proteins, all key components of the MAPK and STAT3 pathways []. This suggests the compound disrupts signal transduction within these pathways, leading to anti-tumor effects.

CCT196969 functions by binding to the ATP-binding site of RAF kinases, thereby preventing their activation and subsequent downstream signaling through the MAPK pathway. This inhibition disrupts the phosphorylation cascade that leads to cell proliferation and survival. The compound has been shown to effectively inhibit ERK signaling in cells harboring RAS mutations, which is crucial for its anticancer activity .

In preclinical studies, CCT196969 has demonstrated significant biological activity against a range of cancer cell lines, particularly those with BRAF mutations. It has been observed to induce apoptosis and inhibit cell proliferation in melanoma models. Additionally, it appears to mitigate the paradoxical activation of the MAPK pathway that can occur with other RAF inhibitors, making it a potentially safer option for patients .

The synthesis of CCT196969 involves multi-step organic reactions that typically include:

  • Formation of key intermediates: Utilizing reactions such as amination or alkylation to create functionalized aromatic compounds.
  • Coupling reactions: Joining different molecular fragments through methods like Suzuki or Heck coupling.
  • Purification: Using chromatographic techniques to isolate the final product with high purity.

These methods ensure that CCT196969 is synthesized in a way that maintains its biological activity while allowing for scalability for further research and potential clinical use .

CCT196969 is primarily being explored for its applications in oncology, particularly for treating cancers with BRAF mutations. Its ability to inhibit both mutated and wild-type BRAF makes it a candidate for combination therapies aimed at enhancing treatment efficacy against resistant cancer forms. Furthermore, it is being studied for its potential use in other conditions where aberrant RAF signaling plays a role .

Studies have highlighted CCT196969's interactions with other signaling pathways beyond RAF. For instance, it has been shown to inhibit Src family kinases, which are implicated in tumor progression and metastasis. This dual inhibition may enhance its therapeutic effects by simultaneously targeting multiple pathways involved in cancer cell survival and proliferation .

CCT196969 can be compared with other pan-RAF inhibitors such as CCT241161 and Vemurafenib. Below is a comparison highlighting its uniqueness:

CompoundMechanismTarget SpecificityClinical Use
CCT196969Pan-RAF inhibitorWild-type and mutant BRAFMelanoma and other cancers
CCT241161Pan-RAF inhibitorSimilar to CCT196969Under investigation
VemurafenibBRAF inhibitorPrimarily mutant BRAF (V600E)Approved for melanoma

CCT196969 stands out due to its ability to inhibit both wild-type and mutant forms of BRAF without triggering paradoxical activation of the MAPK pathway, which is a common issue with other inhibitors like Vemurafenib .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.2

Exact Mass

513.19247

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2023-08-15
1: Girotti MR, Lopes F, Preece N, Niculescu-Duvaz D, Zambon A, Davies L, Whittaker S, Saturno G, Viros A, Pedersen M, Suijkerbuijk BM, Menard D, McLeary R, Johnson L, Fish L, Ejiama S, Sanchez-Laorden B, Hohloch J, Carragher N, Macleod K, Ashton G, Marusiak AA, Fusi A, Brognard J, Frame M, Lorigan P, Marais R, Springer C. Paradox-breaking RAF inhibitors that also target SRC are effective in drug-resistant BRAF mutant melanoma. Cancer Cell. 2015 Jan 12;27(1):85-96. doi: 10.1016/j.ccell.2014.11.006. Epub 2014 Dec 11. PubMed PMID: 25500121; PubMed Central PMCID: PMC4297292.

Explore Compound Types